Meta- vs Para-Oxopyrrolidinyl Substitution: Regioisomeric Impact on LOXL2 Inhibitor Pharmacophore Geometry
The target compound places the 2-oxopyrrolidin-1-yl group at the meta position of the central phenyl ring (3-substitution). In the PharmAkea LOXL2 inhibitor patent series (US11358936B2), the corresponding para-substituted regioisomer — 2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide — is disclosed as a distinct chemical entity, and the patent explicitly teaches that variation of the substitution position on the central phenyl ring is a critical SAR variable affecting LOXL2 inhibitory potency [1]. The meta-substitution pattern in CAS 941993-20-0 orients the central phenyl ring with a different dihedral angle relative to the acetamide linker compared to the para analog, which is predicted to alter the trajectory of the pyrrolidinone moiety within the LOXL2 active site. The para regioisomer is commercially listed as a separate catalog item (CAS not identical) , confirming that these are non-interchangeable chemical entities for procurement purposes.
| Evidence Dimension | Regioisomeric substitution pattern (meta vs. para) and predicted impact on target binding geometry |
|---|---|
| Target Compound Data | Meta-substituted: 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941993-20-0) |
| Comparator Or Baseline | Para-substituted regioisomer: 2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (distinct CAS, distinct commercial entity) |
| Quantified Difference | Quantitative head-to-head IC50 data for these two specific regioisomers against LOXL2 are not publicly available in the peer-reviewed literature. The patent identifies substitution position as a salient SAR parameter, implying divergent activity. |
| Conditions | LOXL2 inhibitor patent family (US11358936B2); regioisomer comparison at the level of disclosed chemical scope |
Why This Matters
For a procurement scientist, mis-ordering the para regioisomer would introduce a different chemical entity with unknown and potentially absent LOXL2 activity, invalidating comparative SAR studies.
- [1] Rowbottom, M.W., Hutchinson, J.H., Lonergan, D. Lysyl oxidase-like 2 inhibitors and uses thereof. U.S. Patent US11358936B2, June 14, 2022. Assignee: PharmAkea, Inc. View Source
